2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide
CAS No.: 65190-34-3
Cat. No.: VC16082926
Molecular Formula: C17H12N2O4
Molecular Weight: 308.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65190-34-3 |
|---|---|
| Molecular Formula | C17H12N2O4 |
| Molecular Weight | 308.29 g/mol |
| IUPAC Name | 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide |
| Standard InChI | InChI=1S/C17H12N2O4/c20-15-9-8-11-4-1-2-7-14(11)16(15)17(21)18-12-5-3-6-13(10-12)19(22)23/h1-10,20H,(H,18,21) |
| Standard InChI Key | CUYSXRBZVPNZAD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])O |
Introduction
2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide, also known as a derivative of naphthalene, is a compound that features a hydroxyl group and a nitrophenyl moiety attached to a naphthalene backbone. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
Synthesis Methods
The synthesis of 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide typically involves multi-step organic reactions. Common methods include:
-
Nitration of Phenol: Introduction of the nitro group on the phenolic ring.
-
Coupling Reactions: Reaction of the nitrophenol with naphthalene derivatives to form the carboxamide linkage.
Biological Activities
Research has indicated that compounds similar to 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide exhibit various biological activities:
-
Antibacterial Activity: Some derivatives have shown effectiveness against strains like Staphylococcus aureus and Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics .
-
Antimycobacterial Activity: Certain analogs have demonstrated promising results against mycobacterial infections, suggesting potential applications in treating tuberculosis .
Table 2: Comparative SAR Analysis
| Compound | MIC (µM) against S. aureus | MIC (µM) against M. tuberculosis |
|---|---|---|
| 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | Not specified | Not specified |
| N-(3-propoxyphenyl)-naphthalene-2-carboxamide | 12 | 23 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume